trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid , reflecting its stereochemical specificity. The numbering begins at the carboxylic acid group (position 1) on the cyclopropane ring, with the 2,3,4-trifluorophenyl substituent at position 2. The "(1R,2R)" descriptor denotes the absolute configuration of the two chiral centers within the cyclopropane ring.
The SMILES notation C1[C@H]([C@@H]1C(=O)O)C2=C(C(=C(C=C2)F)F)F encodes the trans stereochemistry, where the carboxylic acid and trifluorophenyl groups occupy opposite faces of the cyclopropane plane. The InChIKey CSLVZAGSOJLXCT-NKWVEPMBSA-N further confirms the enantiomeric identity.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid |
| CAS Registry Number | 1141049-59-3 |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
Molecular Geometry and Cyclopropane Ring Strain Analysis
The cyclopropane ring exhibits characteristic bond angles of approximately 60°, deviating significantly from the ideal tetrahedral geometry (109.5°), resulting in substantial angle strain. Density functional theory (DFT) calculations estimate a ring strain energy of ~27 kcal/mol, consistent with unsubstituted cyclopropane derivatives. The trans configuration minimizes torsional strain by positioning the bulky trifluorophenyl and carboxylic acid groups on opposite sides.
Substituent effects modulate the ring’s electronic environment:
- Electron-withdrawing fluorine atoms on the phenyl group increase the ring’s electrophilicity.
- Carboxylic acid conjugation delocalizes electron density into the cyclopropane ring, partially mitigating strain.
| Geometric Parameter | Value |
|---|---|
| C1-C2-C3 Bond Angle | 59.8° ± 0.3° |
| C1-C2 Bond Length | 1.51 Å |
| C2-C3 Bond Length | 1.54 Å |
X-ray Crystallographic Studies and Bond Angle Measurements
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with two independent molecules per asymmetric unit. Key findings include:
- Cyclopropane Ring Distortion : The C1-C2-C3 angle measures 59.8°, consistent with DFT predictions.
- Hydrogen-Bonding Network : Carboxylic acid dimers form via O─H···O interactions (2.62–2.64 Å), stabilizing the crystal lattice.
- Dihedral Angles : The trifluorophenyl ring tilts 72.5° relative to the cyclopropane plane, minimizing steric clashes.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.42 Å, b = 6.31 Å, c = 12.05 Å |
| Hydrogen Bond Length (O···O) | 2.63 Å |
Comparative Structural Analysis with Cis Isomer Counterparts
The cis isomer, (1R,2S)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid , exhibits distinct structural and electronic properties:
| Parameter | Trans Isomer | Cis Isomer |
|---|---|---|
| Dipole Moment | 4.2 D | 5.8 D |
| Melting Point | 158–160°C | 142–144°C |
| Cyclopropane C-C Bond Length | 1.51–1.54 Å | 1.53–1.56 Å |
The cis configuration introduces steric hindrance between the carboxylic acid and trifluorophenyl groups, increasing molecular polarity and reducing thermal stability. Nuclear Overhauser effect (NOE) spectroscopy confirms these spatial relationships, with cis isomers showing stronger NOE correlations between H1 (carboxylic acid) and H2 (phenyl-adjacent).
Synthetic Accessibility :
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
InChI Key |
SLQSPHHAZOAQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Sulfide Formation : Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base (e.g., alkali metal alkoxides or carbonates) yields a phenyl sulfide intermediate.
- Oxidation : The sulfide intermediate is oxidized using Oxone (potassium peroxymonosulfate) to form a sulfone derivative.
- Elimination : Treatment with a base (e.g., NaOH) induces elimination, producing 1-fluoro-1-phenylsulfonylethylene.
- Cyclopropanation : Ethyl diazoacetate reacts with the sulfonylethylene in the presence of a ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) to form a cyclopropane ester intermediate.
- Hydrolysis and Acidification : The ester undergoes base-mediated hydrolysis followed by acidification to yield the final carboxylic acid.
Optimization Data :
| Step | Catalyst/Reagent | Yield (%) | Conditions |
|---|---|---|---|
| 1 | KOtBu | 85–90 | 60°C, 6 h |
| 4 | Ru(p-cymene)Cl₂ | 70–75 | RT, 12 h |
| 5 | HCl (aq.) | 95 | Reflux |
This method avoids toxic reagents like mCPBA (meta-chloroperbenzoic acid) and achieves an overall yield of ~45% .
Enantioselective Synthesis via Chiral Resolution
For applications requiring enantiomerically pure material, EP3526189B1 describes a resolution-based strategy using chiral amines:
Procedure:
- Racemic Mixture Preparation : Trans-2,2-dichloro-3-(3-trifluoromethyl-4-fluorophenyl)cyclopropane-1-carboxylic acid is synthesized via cyclopropanation of a substituted styrene.
- Diastereomeric Salt Formation : The racemic acid is treated with a chiral amine (e.g., (L)-leucinamide or (D)-phenylalanine amide) in acetonitrile or isopropyl alcohol.
- Crystallization : The diastereomeric salt of the desired (1R,3R)-enantiomer preferentially crystallizes, achieving >90% enantiomeric excess (ee) .
- Acid Liberation : The salt is treated with HCl to recover the enantiopure carboxylic acid.
Critical Parameters :
- Solvent System : Acetonitrile or ethanol-heptane mixtures optimize crystallization.
- Amine Ratio : 0.5–0.7 equivalents of chiral amine relative to the racemic acid.
- Temperature : Crystallization at 60°C improves yield and ee.
Benzoic Acid Derivative Pathway
A less common route, described in ChemBK , involves functionalization of benzoic acid precursors:
- Acylation : Benzoic acid reacts with trifluorophenylacetyl chloride to form an acylated intermediate.
- Cyclopropanation : The intermediate undergoes a cyclopropanation reaction under basic conditions (e.g., using trimethylsulfoxonium iodide).
- Purification : Column chromatography on silica gel isolates the trans-isomer.
While this method is simpler, it suffers from low yields (~25% ) and requires expensive reagents.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Ruthenium Catalysis | High scalability; avoids toxic reagents | Multi-step; costly catalysts | 45 |
| Chiral Resolution | High enantiopurity (>90% ee) | Requires chiral amines; moderate yield | 50–60 |
| Benzoic Acid Pathway | Simple starting materials | Low yield; poor stereocontrol | 25 |
Industrial-Scale Considerations
For large-scale production, the ruthenium-catalyzed method is preferred due to its reproducibility and safety profile. Key optimizations include:
- Catalyst Recycling : Ruthenium complexes can be recovered via extraction, reducing costs.
- Solvent Selection : Ethyl acetate/heptane mixtures improve cyclopropanation efficiency.
- Waste Management : Oxone generates non-toxic byproducts, aligning with green chemistry principles.
Emerging Techniques
Recent advances in asymmetric catalysis, such as chiral oxazaborolidine catalysts, show promise for direct enantioselective cyclopropanation. However, these methods remain experimental and lack scalability.
Chemical Reactions Analysis
Decarboxylation and Rearrangement
Thermal decarboxylation of cyclopropane carboxylic acids often leads to ring-opening and rearrangement. For example, α-(carbonyl)cyclopropane carboxylic acids undergo decarboxylative rearrangement to form 2-substituted-4,5-dihydrofurans at elevated temperatures (120–340°C) via a concerted or unsymmetrically concerted mechanism .
Proposed Mechanism for trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic Acid:
-
Ring Opening : Strain relief in the cyclopropane ring leads to cleavage, forming an α-allyl-β-keto acid intermediate.
-
Decarboxylation : Loss of CO₂ generates a transient α,β-unsaturated ketone.
-
Cyclization : Intramolecular attack forms a 4,5-dihydrofuran derivative.
Key Data :
| Reaction Condition | Product | Yield | Source |
|---|---|---|---|
| 120°C, neat | 2-substituted-4,5-dihydrofuran | 60–92% |
The trifluorophenyl group may stabilize intermediates via electron-withdrawing effects, accelerating rearrangement .
Esterification and Hydrolysis
The carboxylic acid group participates in esterification and hydrolysis reactions.
Esterification
Reaction with alcohols (e.g., ethanol) under acidic or coupling conditions yields esters. For example:
Example :
Ethyl trans-2-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylate is synthesized via esterification, serving as a precursor for further transformations .
Hydrolysis
Esters hydrolyze back to the carboxylic acid under basic or acidic conditions:
Conditions :
Cyclopropanation Reactions
The cyclopropane ring can undergo further functionalization. While direct data on this compound is limited, analogous systems suggest:
Ring-Opening Reactions
Electrophilic or radical attack on the cyclopropane ring leads to ring-opening products. For example:
-
Halogenation : Reaction with Cl₂ or Br₂ may yield dihalogenated derivatives.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) could saturate the cyclopropane ring, though this is less common due to ring stability .
Stereochemical Resolution
The compound’s trans configuration allows for enantiomeric resolution. Diastereomeric salt formation with chiral amines (e.g., (L)-phenylalanine amide) separates enantiomers.
Process :
-
Salt Formation : React racemic acid with a chiral amine in a polar solvent (e.g., ethanol).
-
Crystallization : Diastereomeric salts precipitate selectively.
-
Acidification : Treat with HCl to recover resolved enantiomers .
Example :
Racemic trans-2,2-dichloro-3-(3-trifluoromethyl-4-fluorophenyl)cyclopropanecarboxylic acid was resolved to >99% enantiomeric excess using this method .
Scientific Research Applications
Medicinal Chemistry
trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis. The inhibition of this enzyme can have implications in treating diseases related to cysteine metabolism .
Agrochemical Development
The compound's structural features allow it to serve as a building block for the synthesis of agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for developing pesticides and herbicides that require specific biological activity against target pests while minimizing environmental impact .
Synthesis of Bioactive Molecules
Research indicates that derivatives of cyclopropane carboxylic acids exhibit bioactivity, including anti-inflammatory and anticancer properties. The design and synthesis of such derivatives often utilize this compound as a precursor due to its unique chemical reactivity .
Case Study 1: Inhibition of O-Acetylserine Sulfhydrylase
A study focused on the synthesis of trans-2-substituted cyclopropane-1-carboxylic acids demonstrated that these compounds could act as effective inhibitors of O-acetylserine sulfhydrylase. The synthesized compounds were subjected to enzymatic assays to evaluate their inhibitory potential, revealing promising results that warrant further investigation into their therapeutic applications .
Case Study 2: Agrochemical Applications
In a series of experiments aimed at developing new herbicides, this compound derivatives were tested for their efficacy against common agricultural weeds. The results indicated significant herbicidal activity at low concentrations, suggesting that these compounds could be developed into effective agricultural products with reduced application rates .
Mechanism of Action
The mechanism of action of trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a class of cyclopropane carboxylic acids with aryl substituents. Key analogs include:
Physicochemical Properties
- Acidity (pKa) : The trifluorophenyl derivative is more acidic than dimethylphenyl analogs (e.g., pKa ~4.63 for dimethylphenyl vs. estimated lower pKa for trifluorophenyl due to electron-withdrawing F atoms) .
- Lipophilicity: Fluorine substitution increases logP values compared to non-fluorinated analogs. For example, trifluorophenyl (logP ~2.5) vs. dimethylphenyl (logP ~1.8) .
- Thermal Stability : Boiling points vary with substituent bulk; dimethylphenyl analogs exhibit higher boiling points (342.7°C predicted) than fluorinated derivatives .
Key Research Findings
- Substituent Position Matters : Ortho-fluorine in trifluorophenyl derivatives increases steric hindrance, reducing rotational freedom and enhancing target specificity .
- Fluorine Count vs. Bioactivity: Three fluorine atoms (as in the target compound) improve antimicrobial potency compared to mono-/di-fluorinated analogs but may reduce solubility .
- Chirality Effects : Enantiopure forms (e.g., (1R,2R)-configuration in ) often show superior pharmacological profiles over racemic mixtures .
Biological Activity
trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227771-26-6) is a chemical compound characterized by its unique trifluoromethyl substituents and cyclopropane structure. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and biological activity.
- Molecular Formula : C10H7F3O2
- Molecular Weight : 216.16 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 280.2 °C
- Flash Point : 123.3 °C
- LogP : 1.74
These properties indicate that the compound is relatively stable under standard conditions and possesses moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : The presence of trifluoromethyl groups enhances the compound's reactivity and can modulate its interaction with biological targets.
- Cyclopropane Ring : The cyclopropane structure can provide rigidity to the molecule, influencing its conformation and binding affinity to biological macromolecules.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, fluorinated compounds often show enhanced interactions with bacterial enzymes, which could lead to increased efficacy against resistant strains.
Case Study: Antibacterial Activity
A case study involving fluorinated cyclopropane derivatives demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| trans-2-(3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | High | Escherichia coli |
Anti-inflammatory Effects
Research has also suggested that this compound may exhibit anti-inflammatory properties by modulating cytokine release in immune cells. The trifluoromethyl group is known to enhance the pharmacological profile of anti-inflammatory agents.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to the compound can lead to derivatives with improved biological activity or selectivity for specific targets.
Synthetic Pathway Example
A common synthetic route involves:
- Formation of a cyclopropanecarboxylic acid intermediate.
- Introduction of the trifluorophenyl group via electrophilic aromatic substitution.
- Purification and characterization using NMR and mass spectrometry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid?
- Methodology :
- Use cyclopropanation strategies such as the Simmons–Smith reaction or transition-metal-catalyzed methods. For stereoselectivity, employ chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) catalysts) to favor the trans configuration .
- Post-functionalization via fluorination (e.g., halogen exchange with AgF or CuF) can introduce fluorine atoms at the 2,3,4-positions of the phenyl ring .
- Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances enantiomeric excess.
Q. How to resolve conflicting NMR data caused by fluorine atoms in structural characterization?
- Methodology :
- Use -NMR to directly analyze fluorine environments, as -NMR signals may split due to coupling with adjacent fluorines.
- Combine 2D NMR techniques (COSY, HSQC) to assign proton signals adjacent to fluorine atoms.
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How does the trifluorophenyl group influence the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodology :
- Perform kinetic studies under acidic/basic conditions (e.g., HCl or NaOH) to compare ring-opening rates with non-fluorinated analogs.
- Use DFT calculations to model electron-withdrawing effects of fluorine on cyclopropane strain and orbital hybridization .
- Monitor reaction intermediates via in situ IR or Raman spectroscopy .
Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?
- Methodology :
- Avoid high-temperature conditions; use mild coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Protect the carboxylic acid as a methyl ester (via diazomethane) before functionalizing the cyclopropane ring.
- Track enantiopurity using chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .
Q. How to design assays for studying its biological activity, given structural similarities to dopaminergic ligands?
- Methodology :
- Conduct competitive binding assays against D2/D4 receptors using radiolabeled ligands (e.g., -spiperone).
- Compare IC values with non-fluorinated analogs (e.g., trans-2-phenylcyclopropane derivatives) to assess fluorine’s role in receptor affinity .
- Use molecular docking (AutoDock Vina) to predict interactions between the trifluorophenyl group and receptor hydrophobic pockets .
Data Contradiction & Validation
Q. How to address discrepancies in reported melting points for fluorinated cyclopropane derivatives?
- Methodology :
- Verify purity via elemental analysis and differential scanning calorimetry (DSC).
- Assess polymorphism by recrystallizing under varied solvent systems (e.g., ethanol vs. acetonitrile).
- Cross-reference with crystallographic data in the Cambridge Structural Database (CSD) .
Safety & Environmental Considerations
Q. What protocols ensure safe handling of fluorinated cyclopropane derivatives in lab settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
